N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with isobutylamine to form the corresponding amide. This amide is then subjected to a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are explored for their potential as bioisosteres of carboxylic acids in drug design.
Material Science: Tetrazoles are used in the development of energetic materials due to their high nitrogen content and stability.
Industrial Applications: Tetrazole derivatives are employed in the synthesis of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids in biological systems. This allows the compound to bind to enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simple tetrazole compound used as a building block in organic synthesis.
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A nitrogen-rich compound with applications in energetic materials.
N-isobutyl-3-(1H-tetrazol-1-yl)benzamide: Another tetrazole derivative with similar chemical properties.
Uniqueness
N-isobutyl-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its specific structure, which combines the tetrazole ring with a cyclohexane carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-(2-methylpropyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-10(2)8-13-11(18)12(6-4-3-5-7-12)17-9-14-15-16-17/h9-10H,3-8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZODGMYQCRGDBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCCC1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.